4-Bromo-2-fluoro-5-nitrobenzaldehyde

概述

描述

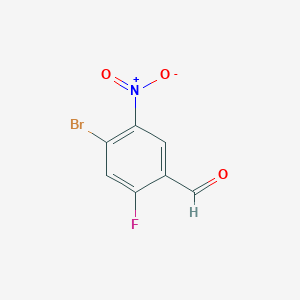

4-Bromo-2-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzaldehyde derivatives. One common method involves the following steps:

Bromination: Benzaldehyde is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Fluorination: The brominated benzaldehyde is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol for methoxylation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: 4-Methoxy-2-fluoro-5-nitrobenzaldehyde.

Reduction: 4-Bromo-2-fluoro-5-aminobenzaldehyde.

Oxidation: 4-Bromo-2-fluoro-5-nitrobenzoic acid.

科学研究应用

4-Bromo-2-fluoro-5-nitrobenzaldehyde (C7H3BrFNO3) is a benzaldehyde derivative with bromine, fluorine, and nitro functional groups attached to the benzene ring. It is used in chemical syntheses and research because of its unique structure and reactivity.

Scientific Research Applications

This compound is utilized across various scientific research fields:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology It is used to study enzyme interactions and as a probe in biochemical assays.

- Medicine It is investigated for potential use in drug development, particularly in designing inhibitors for specific enzymes.

- Industry It is employed in the production of dyes, pigments, and other specialty chemicals.

Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions The bromine and nitro groups can be substituted with other functional groups using appropriate reagents. For example, sodium methoxide in methanol can be used for methoxylation, producing 4-Methoxy-2-fluoro-5-nitrobenzaldehyde.

- Reduction Reactions The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, resulting in 4-Bromo-2-fluoro-5-aminobenzaldehyde.

- Oxidation Reactions The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate, yielding 4-Bromo-2-fluoro-5-nitrobenzoic acid.

Nitrobenzaldehydes are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation. Environmental factors such as temperature, pH, and the presence of other chemicals can influence its action, efficacy, and stability. Compounds similar to 4-Bromo-2-chloro-5-nitrobenzaldehyde exhibit antimicrobial activity, inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Similar nitrobenzaldehyde derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

- Antimicrobial Evaluation: Nitro-substituted benzaldehydes have shown antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Studies: Halogenated benzaldehydes can reduce cell viability in human cancer models, indicating potential therapeutic applications.

- Mechanistic Insights: Nitro groups can undergo reduction within biological systems, leading to reactive intermediates that contribute to cytotoxic effects.

Usage as a purchased chemical

作用机制

The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. For example, the nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amino groups on proteins .

相似化合物的比较

Similar Compounds

4-Bromo-2-nitrobenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

5-Bromo-4-fluoro-2-nitrobenzaldehyde: Similar structure but with different positioning of the functional groups, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-fluoro-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it suitable for specialized applications in synthetic chemistry and research .

生物活性

4-Bromo-2-fluoro-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzaldehyde structure. Its molecular formula is C₇H₃BrFNO₃, with a molecular weight of approximately 248.01 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The unique electronic properties of this compound arise from the electron-withdrawing effects of its substituents. These effects influence its reactivity and interactions in various chemical processes, making it a valuable candidate for further biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Studies have shown that related compounds with similar structures often demonstrate notable antibacterial activity, suggesting that this compound may also possess similar capabilities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Bromo-4-fluoro-5-nitrophenol | Antifungal | |

| 3-Bromo-4-fluoro-5-nitrobenzaldehyde | Antibacterial |

Cytotoxicity and Selectivity

In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxic effects against certain tumor cells while sparing normal cells, which is crucial for developing effective anticancer agents. The selectivity index (SI) is an important parameter in this context, indicating the ratio of toxic dose to effective dose, which helps in assessing the therapeutic window of the compound .

Table 2: Cytotoxicity Evaluation

| Cell Line | CC₅₀ (μM) | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| MRC-5 | >50 | 16.5 | >3 |

| ARPE-19 | >50 | 0.32 | >156 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. The study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Evaluation of Cytotoxic Effects

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with this compound led to significant cell death in malignant cells while having minimal effects on non-malignant cells, highlighting its potential as an anticancer agent .

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 4-Bromo-2-fluoro-5-nitrobenzaldehyde?

Methodological Answer: A common approach involves sequential functionalization of a benzaldehyde scaffold. First, bromination and fluorination are performed on a substituted benzaldehyde precursor (e.g., 2-fluorobenzaldehyde) to introduce bromine at the 4-position. Subsequent nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-nitration. Precursor analogs like 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1, mp 60–62°C) are critical intermediates, as noted in reagent catalogs . Handling nitro-containing compounds requires adherence to safety protocols for explosive hazards, including temperature control and inert atmosphere use .

Q. How can the purity and identity of this compound be validated?

Methodological Answer: Purity analysis typically employs High-Performance Liquid Chromatography (HPLC) with >95.0% purity thresholds, as standard for aromatic aldehydes . Melting point determination (e.g., 60–62°C for the precursor 4-bromo-2-fluorobenzaldehyde) provides preliminary identity confirmation . Advanced characterization uses NMR (¹H/¹³C) to verify substituent positions, while IR spectroscopy confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups. Mass spectrometry (MS) further validates molecular weight (MW: 262.97 g/mol).

Advanced Questions

Q. How do electron-withdrawing substituents (Br, F, NO₂) influence nitration regioselectivity in this compound?

Methodological Answer: The nitro group (-NO₂) at the 5-position is meta-directing due to its strong electron-withdrawing nature, while bromine (4-position) and fluorine (2-position) act as ortho/para-directing deactivating groups. Computational studies (e.g., DFT) predict nitration at the 5-position due to resonance stabilization of the nitronium ion intermediate. Experimental validation involves comparing nitration outcomes of analogs like 4-bromo-3-nitrobenzaldehyde (CAS not listed in evidence), where steric and electronic effects alter reactivity .

Q. What strategies mitigate competing side reactions during the nitration step?

Methodological Answer: Side reactions (e.g., di-nitration or oxidation of the aldehyde group) are minimized by:

- Temperature Control: Maintaining sub-5°C to slow reaction kinetics .

- Acid Composition: Using H₂SO₄ as a protonating agent to enhance nitronium ion (NO₂⁺) formation while avoiding excess HNO₃.

- Protecting Groups: Temporarily protecting the aldehyde as an acetal (e.g., dimethyl acetal) before nitration, though this adds synthetic steps .

Q. How can conflicting melting point data for intermediates be resolved?

Methodological Answer: Discrepancies in reported melting points (e.g., 4-bromo-2-fluorobenzaldehyde: 60–62°C vs. 249–254°C for its hydrochloride salt ) often arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures improves purity, while differential scanning calorimetry (DSC) identifies polymorph transitions. Cross-referencing CAS registry numbers ensures correct compound identification .

Q. What are the challenges in scaling up the synthesis of this compound?

Methodological Answer: Scaling introduces heat dissipation issues during exothermic nitration, requiring jacketed reactors with precise cooling. Solvent selection (e.g., dichloromethane vs. sulfuric acid) impacts yield and safety; smaller-scale optimization (5–25g) is recommended before scale-up . Contradictory data on bromination efficiency (e.g., 4-bromo-2-fluorobenzyl bromide vs. benzaldehyde derivatives ) suggest reagent stoichiometry and catalyst screening (e.g., FeBr₃ vs. AlBr₃) are critical for reproducibility.

属性

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAROJBMUUUKZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594021 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679839-39-5 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。